Aspochalasin I

Description

This compound has been reported in Ericameria laricifolia and Aspergillus flavipes with data available.

from Aspergillus sp.; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C24H35NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(1R,4E,6R,7S,10E,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione |

InChI |

InChI=1S/C24H35NO5/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)30-24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20-,22+,24-/m1/s1 |

InChI Key |

TYOGSRFPSVCJQL-QYNSZGEFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CC[C@@H]([C@@H](/C=C/C(=O)O3)O)O)\C)C=C1C)CC(C)C |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC(=O)O3)O)O)C)C=C1C)CC(C)C |

Synonyms |

aspochalasin I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Aspochalasin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochalasin I is a fungal secondary metabolite belonging to the cytochalasan family, a class of compounds known for their wide range of biological activities. Isolated from various Aspergillus species, this compound has garnered interest for its potential therapeutic applications, notably as an inhibitor of melanogenesis. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation and characterization, and a discussion of its known mechanisms of action, with a focus on its effects on cellular signaling pathways.

Chemical Structure and Stereochemistry

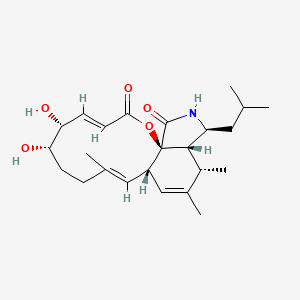

This compound is a complex macrocyclic compound characterized by a highly substituted perhydroisoindolone ring fused to an 11-membered macrocycle. The systematic IUPAC name for this compound is (1R,4E,6R,7S,10E,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.0¹¹⁶]nonadeca-4,10,13-triene-3,19-dione[1]. This nomenclature precisely defines the absolute configuration of all stereocenters within the molecule, which is crucial for its biological activity.

The chemical formula of this compound is C₂₄H₃₅NO₅, with a molecular weight of approximately 417.5 g/mol [1]. The structure features several key functional groups, including two hydroxyl groups, a lactone, and a lactam within the tricyclic core. The presence of multiple chiral centers results in a complex three-dimensional architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 417.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1R,4E,6R,7S,10E,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.0¹¹⁶]nonadeca-4,10,13-triene-3,19-dione | --INVALID-LINK-- |

| CAS Number | 670225-69-1 | --INVALID-LINK-- |

| Appearance | Yellow solid | [2] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | [2] |

Spectroscopic Data for Structural Elucidation

The structure of this compound and its derivatives has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Data for the Aspochalasin Core (from Aspochalasin H1 in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 174.6 | - |

| 3 | 52.2 | 3.10 (d, 10.0) |

| 4 | 60.5 | 4.40 (d, 1.9) |

| 5 | 73.4 | 3.80 (m) |

| 6 | 135.6 | - |

| 7 | 140.6 | 6.04 (d, 11.0) |

| 8 | 45.1 | 2.64 (m) |

| 9 | 68.4 | - |

| 10 | 38.3 | 1.76/1.63 (m) |

| 11 | 29.5 | 2.29/2.10 (m) |

| 13 | 125.1 | 5.39 (s) |

| 14 | 136.2 | - |

| 15 | 40.2 | 2.60 (m) |

| 16 | 32.1 | 1.56 (m) |

| 17 | 70.8 | 3.78 (m) |

| 18 | 78.4 | 3.80 (m) |

| 19 | 61.7 | 2.82 (s) |

| 20 | 54.7 | - |

| 21 | 208.0 | - |

| 22 | 21.2 | 1.21 (d, 7.0) |

| 23 | 16.5 | 1.76 (s) |

| 24 | 46.1 | 1.29 (m) |

| 25 | 24.9 | 1.90 (m) |

| 26 | 22.8 | 0.91 (d, 2.5) |

| 27 | 22.1 | 0.90 (d, 2.5) |

Data adapted from a study on Aspochalasin H1, a stereoisomer of Aspochalasin H.[3][4]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of this compound. For the related compound Aspochalasin H1, the molecular formula C₂₄H₃₅NO₅ was established by the positive mode quasi-molecular ion peaks at m/z 418.2592 for [M+H]⁺ and m/z 440.2398 for [M+Na]⁺[5].

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from fungal cultures, such as Aspergillus flavipes or other Aspergillus species. The general workflow for its isolation is as follows:

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Mass Spectrometry: HR-ESI-MS is performed to confirm the molecular formula. The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Mechanism of Action and Signaling Pathways

This compound, like other cytochalasans, exerts its biological effects by interacting with fundamental cellular processes. Its two most prominent reported activities are the inhibition of melanogenesis and the disruption of the actin cytoskeleton.

Inhibition of Melanogenesis

This compound has been identified as a potent inhibitor of melanogenesis in Mel-Ab cells with an IC₅₀ value of 22.4 µM, without showing cytotoxicity at effective concentrations[2][6]. The primary mechanism of this inhibition is through the direct suppression of tyrosinase activity[2]. Tyrosinase is the rate-limiting enzyme in the melanin biosynthesis pathway.

Interaction with the Actin Cytoskeleton

As a member of the cytochalasan family, this compound is predicted to interfere with actin polymerization. Cytochalasins are known to bind to the barbed (plus) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton[5]. This interference with a fundamental component of the cell's structure affects numerous cellular processes, including cell motility, division, and maintenance of cell shape, and is likely the basis for the observed cytotoxic effects of some aspochalasins against cancer cell lines.

Potential Anticancer Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can trigger apoptosis in cancer cells. While the specific pathways affected by this compound have not been fully elucidated, cytoskeletal integrity is known to be linked to several key survival and apoptosis signaling cascades. Disruption of the actin network can lead to the activation of pro-apoptotic pathways.

Conclusion

This compound is a structurally complex natural product with significant biological activities. Its well-defined stereochemistry is essential for its function. The ability of this compound to inhibit melanogenesis through the targeting of tyrosinase presents opportunities for its development as a dermatological agent. Furthermore, its presumed interaction with the actin cytoskeleton, a hallmark of the cytochalasan family, suggests its potential as a tool for cell biology research and as a lead compound in anticancer drug discovery. Further investigation into the specific molecular interactions and signaling pathways modulated by this compound will be crucial for realizing its full therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochalasin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Aspochalasin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities.[1] Isolated from various species of the Aspergillus genus, this compound has garnered interest within the scientific community for its potential therapeutic applications, including its role as an inhibitor of melanogenesis and its cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its implicated signaling pathways.

Physicochemical Properties

This compound is a complex macrocyclic molecule with a highly substituted isoindolone core. Its physicochemical properties are crucial for its handling, formulation, and mechanism of action.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₅NO₅ | [1] |

| Molecular Weight | 417.5 g/mol | [1] |

| Appearance | White powder (likely, based on related compounds) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in DMSO, Methanol, Ethanol | [4] |

| Optical Rotation | Not specifically reported for this compound. For the closely related Aspochalasin H1: [α]²⁵_D_ = +25 (c = 0.12, MeOH) | [5] |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques. While a complete set of raw spectral data for this compound is not publicly available, the data for the structurally analogous Aspochalasin H1 provides a valuable reference.

Table 2: Spectroscopic Data for Aspochalasin H1 (as a proxy for this compound)

| Technique | Key Observations and Data | Reference(s) |

| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 6.32 (brs, 1H), 6.04 (d, J=11.0 Hz, 1H), 5.39 (s, 1H), 4.40 (d, J=1.9 Hz, 1H), 3.80 (m, 1H), 3.78 (m, 1H), 3.10 (d, J=10.0 Hz, 1H), 3.02 (d, J=11.5 Hz, 1H), 2.82 (s, 1H), 2.64 (m, 1H), 2.60 (m, 1H), 2.29, 2.10 (m, 2H), 1.76 (s, 3H), 1.76, 1.63 (m, 2H), 1.56 (m, 1H), 1.42 (s, 3H), 1.29 (m, 1H), 1.21 (d, J=7.0 Hz, 3H), 0.91 (d, J=2.5 Hz, 3H), 0.90 (d, J=2.5 Hz, 3H) | [5] |

| ¹³C NMR | (125 MHz, CDCl₃) δ (ppm): 208.0, 174.6, 140.6, 135.6, 125.6, 125.2, 73.7, 70.8, 68.4, 60.5, 52.9, 52.2, 51.6, 48.8, 43.8, 38.8, 35.4, 31.0, 25.2, 23.7, 21.4, 20.1, 15.5, 13.7 | [5][6] |

| Infrared (IR) | (KBr) ν_max_ (cm⁻¹): 3327, 2945, 2835, 1652, 1452, 1114, 1016 | [5] |

| Mass Spectrometry (MS) | HR-ESI-MS m/z: 418.2592 [M+H]⁺ (for C₂₄H₃₆NO₅) | [5][6] |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and biological evaluation of this compound, based on methodologies reported for aspochalasins and other fungal metabolites.

Isolation and Purification of this compound from Aspergillus sp.

This protocol outlines a typical bioassay-guided fractionation process for obtaining this compound.

1. Fungal Cultivation:

-

Inoculate a solid-state culture of a known this compound-producing Aspergillus species (e.g., Aspergillus flavipes).[3]

-

Incubate the culture under appropriate conditions (e.g., temperature, humidity, duration) to allow for fungal growth and metabolite production.

2. Extraction:

-

After the incubation period, harvest the fungal biomass and the solid substrate.

-

Extract the entire culture with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times to ensure exhaustive extraction.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to a primary separation step using column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Test the fractions for the desired biological activity (e.g., cytotoxicity) to identify the active fractions.

-

Pool the active fractions and subject them to further purification steps, which may include repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, NOESY), mass spectrometry, and IR spectroscopy.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture:

-

Culture the desired cancer cell lines (e.g., NCI-H460, MCF-7, SF-268) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.[3]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Harvest the cells and determine the cell concentration using a hemocytometer.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

3. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium.

-

Remove the old medium from the 96-well plates and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

4. Incubation:

-

Incubate the plates for a specific period (e.g., 48 or 72 hours) in the incubator.

5. MTT Assay:

-

Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add the MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

6. Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the cytochalasan family, including this compound, involves the disruption of the actin cytoskeleton. This interference with a fundamental cellular component leads to a cascade of downstream effects, ultimately resulting in the observed biological activities such as cytotoxicity.

Actin Polymerization Inhibition

Aspochalasins bind to the barbed (plus) end of actin filaments, a critical site for the addition of actin monomers during filament elongation. This binding event physically blocks the incorporation of new G-actin monomers, thereby inhibiting the growth of the actin filament. This "capping" of the filament leads to a net depolymerization of the actin cytoskeleton as the uncapped pointed (minus) end continues to slowly depolymerize.

Caption: Inhibition of actin polymerization by this compound.

Experimental Workflow for Isolation and Bioassay

The process of discovering and characterizing bioactive compounds like this compound follows a systematic workflow, from initial cultivation to final biological testing.

Caption: Bioassay-guided isolation of this compound.

Conclusion

This compound represents a promising natural product with significant biological activities. This guide has summarized its key physical and chemical properties, provided foundational experimental protocols for its investigation, and visualized its primary mechanism of action. Further research into its specific interactions within cellular signaling pathways will be crucial for the development of this compound and its analogs as potential therapeutic agents. The data and protocols presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. This compound | C24H35NO5 | CID 21576438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a melanogenesis inhibitor from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biolinks.co.jp [biolinks.co.jp]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. acdlabs.com [acdlabs.com]

The Aspochalasin I Biosynthetic Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasins are a class of fungal secondary metabolites belonging to the cytochalasan family, characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. Aspochalasin I, a prominent member of this family, has been the subject of biosynthetic studies to elucidate the intricate enzymatic machinery responsible for its formation. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in fungi, with a focus on the core enzymatic steps, regulatory mechanisms, and experimental methodologies used to investigate this complex metabolic route. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of aspochalasin biosynthesis for applications in natural product discovery, synthetic biology, and drug design.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). In fungi such as Aspergillus flavipes, the "aspo" or "flas" gene cluster encodes the core enzymes responsible for the assembly of the aspochalasin scaffold. The pathway initiates with the synthesis of a polyketide-nonribosomal peptide (PKS-NRPS) hybrid molecule, which then undergoes a series of enzymatic modifications to yield the final this compound product.

The key steps in the this compound biosynthetic pathway are:

-

Polyketide-Amino Acid Backbone Synthesis: The pathway is initiated by a multi-domain PKS-NRPS hybrid enzyme, denoted as FlasA (or AspoA in some literature). This enzyme utilizes malonyl-CoA and an amino acid precursor, typically L-phenylalanine, to construct the characteristic polyketide-amino acid backbone of aspochalasins. The PKS portion of the enzyme iteratively adds malonyl-CoA units to a growing polyketide chain, while the NRPS domain activates and incorporates the amino acid.

-

Cyclization and Ring Formation: Following the synthesis of the linear precursor, the PKS-NRPS enzyme facilitates an intramolecular Diels-Alder reaction, a key step in forming the fused ring system of the aspochalasin core.

-

Tailoring Modifications: A series of tailoring enzymes, including oxidases, reductases, and transferases, then modify the core structure to generate the diverse array of aspochalasin analogs. The conversion of aspochalasin D to aspochalasin B is a crucial step in the pathway leading to this compound. This conversion is catalyzed by an FAD-dependent oxidase, FlasF.[1] this compound is a stereoisomer of aspochalasin B.

-

Role of AspoA/FlasF Oxidase: The berberine bridge enzyme (BBE)-like oxidase, AspoA (highly similar to FlasF), plays a pivotal role as a pathway switch. It can catalyze a double bond isomerization, diverting intermediates towards different aspochalasin derivatives.[1]

Data Presentation: Quantitative Analysis of Aspochalasin D Production

Quantitative data on the production of aspochalasin intermediates and final products is crucial for understanding the efficiency of the biosynthetic pathway and for developing strategies for yield improvement. The following table summarizes the production of aspochalasin D in wild-type and genetically engineered strains of Aspergillus flavipes.[1]

| Strain | Genotype | Aspochalasin D Titer (mg/L) | Fold Change vs. Wild Type |

| A. flavipes WT | Wild Type | 43.8 | 1.0 |

| A. flavipes ΔaspoA | aspoA gene deletion | 215.6 | 4.9 |

| A. flavipes OE-aspoG | aspoG overexpression | 358.2 | 8.2 |

| A. flavipes ΔaspoA-OE-aspoG | aspoA deletion, aspoG overexpression | 812.1 | 18.5 |

Note: Enzyme kinetic parameters (Km, kcat, Vmax) for the individual enzymes of the this compound biosynthetic pathway are not yet available in the published literature. Further research involving the heterologous expression, purification, and detailed kinetic characterization of these enzymes is required to obtain this data.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Cluster Identification and Functional Analysis

-

Bioinformatic Analysis: The identification of the aspochalasin biosynthetic gene cluster is typically achieved through genome mining of the producing fungal strain. Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to predict the boundaries of the BGC and annotate the putative functions of the encoded enzymes based on sequence homology.

-

Gene Disruption and Overexpression: To experimentally validate the function of candidate genes within the cluster, targeted gene disruption (knockout) and overexpression studies are performed.

-

Gene Disruption using CRISPR-Cas9:

-

gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting the gene of interest are designed and cloned into a CRISPR-Cas9 expression vector suitable for fungal transformation.

-

Protoplast Transformation: Protoplasts of the fungal strain are generated by enzymatic digestion of the cell wall. The CRISPR-Cas9 vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection and Verification: Transformants are selected on appropriate media, and successful gene disruption is confirmed by PCR and sequencing of the target locus.

-

-

Gene Overexpression:

-

Vector Construction: The coding sequence of the gene to be overexpressed is cloned into an expression vector under the control of a strong constitutive or inducible promoter.

-

Transformation and Selection: The expression vector is introduced into the fungal host, and transformants are selected.

-

Expression Analysis: Successful overexpression is confirmed by quantitative real-time PCR (qRT-PCR) to measure transcript levels.

-

-

-

Metabolite Analysis: The metabolic profiles of the wild-type and mutant strains are compared using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify changes in the production of aspochalasins and biosynthetic intermediates.

Heterologous Expression and Purification of Biosynthetic Enzymes

-

Host Strain Selection: Aspergillus species, such as Aspergillus nidulans or Aspergillus oryzae, are often used as heterologous hosts for the expression of fungal biosynthetic enzymes due to their genetic tractability and ability to perform necessary post-translational modifications.

-

Codon Optimization and Vector Construction: The gene of interest is codon-optimized for expression in the chosen host and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, Strep-tag) to facilitate purification.

-

Transformation and Expression: The expression vector is introduced into the host strain, and protein expression is induced under appropriate culture conditions.

-

Protein Purification:

-

Cell Lysis: Fungal mycelia are harvested and lysed to release the intracellular proteins.

-

Affinity Chromatography: The crude protein extract is loaded onto an affinity chromatography column that specifically binds the affinity tag.

-

Elution and Dialysis: The tagged protein is eluted from the column, and the buffer is exchanged through dialysis.

-

Further Purification (Optional): Additional purification steps, such as size-exclusion or ion-exchange chromatography, may be performed to achieve higher purity.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

-

In Vitro Enzyme Assays

-

General Principle: In vitro assays are performed to determine the function and kinetic parameters of the purified biosynthetic enzymes. The specific assay conditions will vary depending on the enzyme being characterized.

-

PKS-NRPS Activity Assay (General Approach):

-

Reaction Mixture: A typical reaction mixture includes the purified PKS-NRPS enzyme, the necessary substrates (e.g., malonyl-CoA, amino acid, ATP), and a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature and for a specific duration.

-

Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent.

-

Product Analysis: The extracted products are analyzed by HPLC-MS to identify the synthesized polyketide-amino acid product.

-

-

Oxidase (FlasF/AspoA) Activity Assay (General Approach):

-

Reaction Mixture: The reaction mixture contains the purified oxidase, its substrate (e.g., aspochalasin D), a suitable buffer, and any necessary cofactors (e.g., FAD, O2).

-

Monitoring the Reaction: The reaction can be monitored by:

-

HPLC-MS: Measuring the disappearance of the substrate and the appearance of the product over time.

-

Spectrophotometry: If the reaction involves a change in absorbance or fluorescence, the reaction progress can be monitored continuously using a spectrophotometer or fluorometer. For example, monitoring the consumption of a co-substrate like NADPH at 340 nm.

-

-

Kinetic Parameter Determination: By varying the substrate concentration and measuring the initial reaction rates, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

-

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound.

Caption: Regulation of Aspochalasin Biosynthesis.

References

Aspochalasin I: A Fungal Cytochalasan - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities. These activities include cytotoxic, antimicrobial, and enzyme-inhibitory effects, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, fungal producers, biosynthesis, and experimental protocols related to this compound and its analogs. The information is intended to serve as a valuable resource for researchers actively engaged in the fields of natural product chemistry, mycology, and pharmacology.

Data Presentation

Table 1: Natural Sources and Fungal Producers of this compound

| Natural Source/Fungal Producer | Compound(s) Isolated | Reference(s) |

| Aspergillus flavipes (from the rhizosphere of Ericameria laricifolia) | This compound, J, K | [1] |

| Aspergillus sp. Fb020460 (solid-state culture) | This compound | [2][3] |

Table 2: Selected Fungal Producers of Other Aspochalasins

| Fungal Genus/Species | Aspochalasin Analog(s) | Reference(s) |

| Aspergillus niveus | Aspochalasin Z, D | [4] |

| Aspergillus sp. (endophytic) | A new cyclic aspochalasin | [5][6][7] |

| Aspergillus sp. Z4 (from marine isopod) | Tricochalasin A, Aspochalasin A2 | [8] |

| Aspergillus sp. FO-4282 | Aspochalasin F, G | [9] |

| Phoma sp. | Phomachalasin A, B | |

| Periconia sp. | Periconiasins | |

| Spicaria sp. | Spiciferones | |

| Trichoderma sp. | Trichoderones | |

| Westerdykella sp. | Westerdykellins | [10] |

Biosynthetic Pathway of Aspochalasins

The biosynthesis of aspochalasins, including this compound, originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. In Aspergillus flavipes, a specific biosynthetic gene cluster (BGC) designated as 'flas' is responsible for the production of these compounds. The pathway involves the condensation of a polyketide chain with an amino acid, followed by a series of enzymatic modifications including cyclization, oxidation, and rearrangement to form the characteristic cytochalasan scaffold.

Experimental Protocols

The following sections detail the methodologies for the isolation, cultivation, extraction, and purification of this compound from fungal sources. These protocols are synthesized from various published studies.

Fungal Isolation and Cultivation

-

Isolation from Soil (Rhizosphere):

-

Collect soil samples from the root zone of the target plant (e.g., Ericameria laricifolia).

-

Prepare serial dilutions of the soil sample in sterile water.

-

Plate the dilutions onto a suitable fungal growth medium such as Potato Dextrose Agar (PDA) or Czapek-Dox agar supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.

-

Incubate the plates at 25-28 °C for 5-7 days.

-

Isolate morphologically distinct fungal colonies and subculture them to obtain pure cultures.

-

Identify the fungal isolates based on morphological characteristics and molecular methods (e.g., ITS rRNA gene sequencing).

-

-

Solid-State Fermentation:

-

Prepare a solid substrate, such as rice or wheat bran, by autoclaving it with an appropriate amount of water in a fermentation flask.

-

Inoculate the sterilized substrate with a spore suspension or mycelial plugs of the this compound-producing fungus (e.g., Aspergillus sp. Fb020460).[2][3]

-

Incubate the flasks under static conditions at 25-28 °C for 14-21 days.

-

-

Submerged Fermentation:

-

Prepare a liquid medium such as Potato Dextrose Broth (PDB) or a custom-defined medium in fermentation flasks.

-

Inoculate the liquid medium with a spore suspension or a seed culture of the fungus.

-

Incubate the flasks on a rotary shaker (e.g., 150-180 rpm) at 25-28 °C for 7-14 days.

-

Extraction and Purification

-

Extraction from Solid-State Culture:

-

Harvest the fungal culture by adding a suitable organic solvent, typically ethyl acetate (EtOAc), to the fermentation flask.

-

Soak the culture with the solvent for 24-48 hours with occasional agitation.

-

Filter the mixture to separate the mycelial mass from the solvent extract.

-

Repeat the extraction process 2-3 times to ensure complete extraction of the metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Extraction from Submerged Culture:

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Extract the mycelial mass separately with ethyl acetate or methanol.

-

Combine all organic extracts and evaporate to dryness.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the target compound (this compound).

-

Perform further purification of the combined fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

-

Structure Elucidation

The structure of the purified this compound is typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Signaling Pathways and Experimental Workflows

Plausible Signaling Pathway for Aspochalasin Biosynthesis

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways that respond to environmental cues. While a specific signaling cascade leading to this compound production has not been fully elucidated, a plausible pathway can be inferred from the general regulatory mechanisms known in Aspergillus. This involves G-protein coupled receptors (GPCRs) sensing external signals, which then activate downstream signaling cascades, ultimately leading to the activation of transcription factors that regulate the expression of the 'flas' biosynthetic gene cluster.

General Experimental Workflow for this compound Discovery

The discovery of novel natural products like this compound from fungal sources follows a systematic workflow, from the initial isolation of the producing organism to the final characterization of the pure compound.

References

- 1. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a melanogenesis inhibitor from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmb.or.kr [jmb.or.kr]

- 4. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Two Novel Aspochalasins from the Gut Fungus Aspergillus sp. Z4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two new components of the aspochalasins produced by Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iomcworld.com [iomcworld.com]

Spectroscopic and Spectrometric Characterization of Aspochalasin I: A Technical Guide

Introduction

Aspochalasin I is a member of the cytochalasan family of fungal metabolites, a class of compounds known for their diverse and potent biological activities. These activities often stem from their ability to interact with actin filaments, making them valuable tools in cell biology research and potential starting points for drug discovery programs. A thorough understanding of their structure is paramount for elucidating their mechanism of action and for any further development. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this class of natural products. While the primary focus of this guide is this compound, detailed spectroscopic data was most readily available for the closely related stereoisomer, Aspochalasin H1. This guide presents the data for Aspochalasin H1, which possesses the same molecular formula, C₂₄H₃₅NO₅, as this compound and serves as a valuable proxy for understanding the spectroscopic features of this molecular scaffold.

Mass Spectrometry Data of Aspochalasin H1

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data was acquired to determine the elemental composition of Aspochalasin H1.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 418.2593 | 418.2592 | C₂₄H₃₆NO₅ |

| [M+Na]⁺ | 440.2413 | 440.2398 | C₂₄H₃₅NNaO₅ |

NMR Spectroscopic Data of Aspochalasin H1

The structure of Aspochalasin H1 was elucidated using a combination of 1D (¹H and ¹³C) and 2D NMR experiments, including COSY, HSQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm).

| Position | ¹³C (δc) | ¹H (δH, multiplicity, J in Hz) |

| 1 | 175.2 | - |

| 3 | 58.9 | 3.78, m |

| 4 | 33.5 | 2.60, m |

| 5 | 40.8 | 1.56, m |

| 6 | 130.4 | 5.39, s |

| 7 | 135.2 | - |

| 8 | 40.9 | 2.64, m |

| 9 | 170.8 | - |

| 10 | 31.8 | 2.29, m |

| 11 | 22.7 | 1.29, m |

| 12 | 23.0 | 1.29, m |

| 13 | 129.2 | 6.04, d, 11.0 |

| 14 | 137.9 | - |

| 15 | 41.2 | 3.02, d, 11.5 |

| 16 | 38.1 | 3.10, d, 10.0 |

| 17 | 70.8 | 3.80, m |

| 18 | 73.4 | 4.40, d, 1.9 |

| 19 | 60.5 | 2.82, s |

| 20 | 52.2 | - |

| 21 | 21.3 | 1.21, d, 7.0 |

| 22 | 20.1 | 0.90, d, 2.5 |

| 23 | 20.0 | 0.91, d, 2.5 |

| 24 | 28.5 | 1.42, s |

| 25 | 19.8 | 1.76, s |

Experimental Protocols

NMR Spectroscopy

NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Standard pulse sequences were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. Chemical shifts are referenced to the residual solvent signals.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using an Agilent 6530 Accurate-Mass Q-TOF LC-MS spectrometer. The analysis was performed in positive ion mode. The sample was introduced into the mass spectrometer via an LC system, and the data was analyzed to determine the accurate mass and elemental composition of the parent ions.

Experimental Workflow: Isolation and Characterization of Aspochalasin H1

The following diagram illustrates the general workflow for the isolation and structural elucidation of Aspochalasin H1 from a fungal source.

Caption: Workflow for the isolation and structural elucidation of Aspochalasin H1.

Initial Bioactivity Screening of Aspochalasin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial bioactivity screening of Aspochalasin I, a member of the cytochalasan family of fungal metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development.

Overview of Bioactivities

This compound has demonstrated a range of biological activities in initial screening studies. The primary bioactivities identified include cytotoxicity against various cancer cell lines and potent inhibition of melanogenesis. While antiviral activity has been reported for related aspochalasins, specific data for this compound is limited. The principal mechanism of action for cytochalasans, and therefore likely for this compound, involves the disruption of actin polymerization.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from the initial bioactivity screening of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Lung Carcinoma | Weak to moderate | [1] |

| MCF-7 | Breast Adenocarcinoma | Weak to moderate | [1] |

| SF-268 | Glioblastoma | Weak to moderate | [1] |

Note: The original study described the cytotoxicity as "weak to moderate" without providing specific IC50 values.

Table 2: Melanogenesis Inhibitory Activity of this compound

| Cell Line | Activity | IC50 (µM) | Cytotoxicity | Reference |

| Mel-Ab | Melanogenesis Inhibition | 22.4 | Non-toxic at active concentrations | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the key bioassays used in the initial screening of this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., NCI-H460, MCF-7, SF-268)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Melanogenesis Inhibition Assay in Mel-Ab Cells

This protocol describes the method used to assess the inhibitory effect of this compound on melanin production in Mel-Ab cells.[3]

Objective: To quantify the inhibition of melanin synthesis by this compound.

Materials:

-

This compound

-

Mel-Ab cells

-

Complete cell culture medium

-

1 N NaOH

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture Mel-Ab cells in a suitable culture medium.

-

Seed the cells into a 96-well plate.

-

Treat the cells with various concentrations of this compound (e.g., 0.3-30 µM) for 4 days.[3]

-

-

Melanin Content Measurement:

-

After the 4-day incubation, harvest the cells.

-

Dissolve the cell pellets in 1 mL of 1 N NaOH at 100°C for 30 minutes.[3]

-

Centrifuge the samples for 20 minutes.[3]

-

Transfer the supernatants to a new 96-well plate.

-

Measure the optical density (OD) of the supernatants at 400 nm using an ELISA reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of melanin content for each concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits melanogenesis by 50%.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and experimental workflows for the bioactivity screening of this compound.

Proposed Mechanism of Action: Inhibition of Actin Polymerization

This compound, as a cytochalasan, is proposed to exert its cytotoxic and other biological effects by interfering with the dynamic process of actin polymerization. This disruption of the actin cytoskeleton can lead to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of this compound inhibiting actin polymerization.

Experimental Workflow: Cytotoxicity Screening (MTT Assay)

The following workflow diagram illustrates the key steps involved in determining the cytotoxicity of this compound using the MTT assay.

Caption: Workflow for determining the cytotoxicity of this compound via MTT assay.

Signaling Pathway: Inhibition of Melanogenesis

This compound has been shown to inhibit melanogenesis. While the precise signaling pathway for this compound has not been fully elucidated, a common pathway for melanogenesis inhibitors involves the downregulation of key enzymes like tyrosinase.

References

Methodological & Application

Aspochalasin I: Mechanism of Action in Cancer Cells - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family of mycotoxins, which are known for their ability to interact with actin filaments. This document provides a detailed overview of the mechanism of action of this compound in cancer cells, including its effects on the cytoskeleton, induction of apoptosis, and impact on cell cycle progression. The information is compiled from published research and is intended to serve as a guide for researchers investigating the potential of this compound as an anticancer agent.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects against various human cancer cell lines. While specific IC50 values are not consistently reported across publicly available literature, one study indicated that this compound, along with its analogs Aspochalasin J and K, exhibits weak to moderate cytotoxicity against NCI-H460 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SF-268 (glioblastoma) cancer cell lines. The study also noted that none of these compounds showed significant selectivity.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Cytotoxicity Level |

| NCI-H460 | Non-Small Cell Lung Cancer | Weak to Moderate |

| MCF-7 | Breast Adenocarcinoma | Weak to Moderate |

| SF-268 | Glioblastoma | Weak to Moderate |

| Data summarized from studies indicating general cytotoxic effects. Specific IC50 values require access to the full-text scientific literature. |

Mechanism of Action

The primary mechanism of action of this compound in cancer cells involves the disruption of the actin cytoskeleton, which in turn triggers a cascade of events leading to programmed cell death, or apoptosis.

Disruption of the Actin Cytoskeleton

Like other cytochalasans, this compound targets one of the fundamental components of the cell's internal scaffolding, the actin cytoskeleton. By binding to the barbed (growing) end of actin filaments, it inhibits the polymerization of new actin monomers. This disruption of actin dynamics leads to:

-

Loss of cell morphology and adhesion: Cells lose their defined shape and ability to adhere to surfaces and neighboring cells.

-

Inhibition of cell motility: The dynamic nature of the actin cytoskeleton is crucial for cell movement; its disruption prevents cancer cell migration and invasion.

-

Failure of cytokinesis: Actin filaments are essential for the formation of the contractile ring during cell division. Inhibition of this process results in the formation of multinucleated cells and eventual cell death.

Induction of Apoptosis

The cellular stress induced by the collapse of the actin cytoskeleton activates apoptotic signaling pathways. While the precise signaling cascade for this compound is not fully elucidated, the general mechanism for cytochalasans involves:

-

Activation of p53-Dependent Pathways: Disruption of the actin cytoskeleton has been shown to activate the tumor suppressor protein p53.[1] Activated p53 can transcriptionally upregulate pro-apoptotic proteins.

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. The disruption of the cytoskeleton can lead to the activation of initiator caspases (e.g., caspase-8 or -9) which in turn activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.

Figure 1. Proposed mechanism of action of this compound in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest (e.g., NCI-H460, MCF-7, SF-268)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Figure 2. Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the activation of key apoptotic proteins like p53 and caspases.

Materials:

-

Cancer cells treated with this compound (at IC50 concentration) and untreated controls.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cells treated with this compound and untreated controls.

-

PBS (Phosphate-Buffered Saline).

-

70% cold ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Harvest treated and untreated cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a cytotoxic agent that primarily acts by disrupting the actin cytoskeleton in cancer cells. This leads to a cascade of events, including loss of cell structure, inhibition of motility, and ultimately, the induction of apoptosis, potentially through p53 and caspase-dependent pathways. The provided protocols offer a framework for researchers to further investigate the anticancer properties of this compound and to elucidate its detailed molecular mechanisms of action. Further studies are warranted to determine the specific signaling pathways involved and to evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for Utilizing Aspochalasin I in Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family of mycotoxins, which are well-documented for their ability to disrupt actin filament function. This property makes them potent cytotoxic agents and valuable tools for studying the role of the actin cytoskeleton in various cellular processes, including proliferation, migration, and apoptosis. These application notes provide a comprehensive guide for the utilization of this compound in cytotoxicity assays, offering detailed protocols and data presentation to facilitate its application in cancer research and drug development.

The primary mechanism of action for cytochalasans, including this compound, involves the binding to the barbed (fast-growing) end of actin filaments. This interaction inhibits the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization. The disruption of the actin cytoskeleton leads to the inhibition of cell division, induction of apoptosis, and ultimately, cell death.

Data Presentation

The cytotoxic effects of this compound and related cytochalasans have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table summarizes the reported IC50 values for cytochalasans in different human cancer cell lines. While specific IC50 values for this compound are not available for all listed cell lines, data for structurally similar cytochalasans are provided to offer a comparative perspective on its potential efficacy.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | NCI-H460 (Lung Cancer) | Not Specified | Weak to moderate cytotoxicity | [1] |

| This compound | MCF-7 (Breast Cancer) | Not Specified | Weak to moderate cytotoxicity | [1] |

| This compound | SF-268 (CNS Cancer) | Not Specified | Weak to moderate cytotoxicity | [1] |

| Cytochalasin D | HeLa (Cervical Cancer) | Not Specified | - | |

| Cytochalasin D | A549 (Lung Cancer) | MTT Assay | ~14.33 - 18.33 (related compounds) | [2] |

| Cytochalasin B | Various | Not Specified | - |

Note: The term "weak to moderate cytotoxicity" indicates that the compound showed activity but specific IC50 values were not provided in the cited literature[1]. The IC50 values for A549 cells are for different thiosemicarbazone compounds and cisplatin, included for comparative purposes[2]. Researchers are encouraged to determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

A crucial step in assessing the cytotoxic potential of this compound is the accurate determination of cell viability following treatment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity of this compound

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in a typical cytotoxicity assay using this compound.

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway

This compound exerts its cytotoxic effects by directly targeting the actin cytoskeleton. The following diagram depicts the simplified signaling pathway illustrating the mechanism of action.

Caption: this compound's impact on actin polymerization and cellular fate.

References

Application Notes and Protocols for Aspochalasin I in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochalasin I is a member of the cytochalasan family of mycotoxins, known for their ability to interact with the actin cytoskeleton. These compounds are of significant interest in cell biology and drug discovery due to their diverse biological activities, including cytotoxic and anti-proliferative effects. This document provides detailed protocols for in vitro studies involving this compound, focusing on its effects on cell viability, actin polymerization, and glucose uptake.

Mechanism of Action

This compound, like other cytochalasans, exerts its biological effects primarily by disrupting the polymerization of actin filaments. It binds to the barbed (fast-growing) end of F-actin, which inhibits the addition of new actin monomers to the filament.[1][2][3][4] This interference with actin dynamics leads to alterations in cell morphology, motility, and division, ultimately contributing to its cytotoxic effects. Additionally, some cytochalasans are known to affect glucose transport, and while specific studies on this compound's effect on glucose uptake are limited, it is a relevant pathway to investigate given the mechanism of related compounds.

Data Presentation: Quantitative Data for this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines and assays.

| Cell Line | Assay Type | IC50 Value | Reference |

| NCI-H460 (Human large cell lung cancer) | Cytotoxicity | Weak to moderate | [5] |

| MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | Weak to moderate | [5] |

| SF-268 (Human glioblastoma) | Cytotoxicity | Weak to moderate | [5] |

| Mel-Ab (Murine melanoma) | Melanogenesis Inhibition | 22.4 µM | [2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures and can be used to determine the cytotoxic effects of this compound on adherent cell lines.[6]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Target adherent cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.[7][8]

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the effect of this compound on the kinetics of actin polymerization in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.[1][9][10][11][12]

Materials:

-

This compound

-

Rabbit skeletal muscle actin (unlabeled)

-

Pyrene-labeled actin

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

-

Black 96-well plates or quartz cuvettes

Procedure:

-

Actin Preparation: Prepare a working solution of G-actin in G-buffer, containing 5-10% pyrene-labeled actin. The final actin concentration is typically in the range of 2-4 µM. Keep the actin solution on ice.

-

Compound Preparation: Prepare various concentrations of this compound in G-buffer.

-

Assay Setup: In a black 96-well plate or a cuvette, combine the G-actin solution with the desired concentration of this compound or vehicle control.

-

Initiation of Polymerization: Initiate actin polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. Record measurements every 15-30 seconds for 30-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), a rapid increase (elongation), and a plateau (steady state).[12] Compare the curves of this compound-treated samples to the control to determine its effect on the lag time, polymerization rate (slope of the elongation phase), and the final steady-state fluorescence.

Cell-Based Glucose Uptake Assay (2-NBDG)

This protocol uses the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake in living cells.[13][14][15][16][17]

Materials:

-

This compound

-

Cell line of interest

-

Complete culture medium

-

Glucose-free culture medium

-

2-NBDG stock solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 24- or 96-well plate and allow them to adhere and grow to 80-90% confluency.

-

Glucose Starvation: Wash the cells with PBS and then incubate them in glucose-free medium for 1-2 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound in glucose-free medium for a predetermined time (e.g., 30-60 minutes). Include a vehicle control.

-

2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Wash: Remove the 2-NBDG containing medium and wash the cells 2-3 times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.

-

Analysis:

-

Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity on a flow cytometer (FITC channel).

-

Fluorescence Microscopy: Add PBS to the wells and visualize the cellular fluorescence using a fluorescence microscope with a blue excitation filter.

-

-

Data Analysis: Quantify the mean fluorescence intensity for each treatment group. Compare the fluorescence of this compound-treated cells to the control to determine its effect on glucose uptake.

Visualizations

References

- 1. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 2. iomcworld.com [iomcworld.com]

- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 11. Actin polymerisation assay [wwwuser.gwdguser.de]

- 12. Actin polymerization assay | Andex [andexbiotech.com]

- 13. biocompare.com [biocompare.com]

- 14. abcam.com [abcam.com]

- 15. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 16. assaygenie.com [assaygenie.com]

- 17. scholarworks.uark.edu [scholarworks.uark.edu]

Application of Aspochalasin I in Antimicrobial Research: An Overview of Available Data

Aspochalasins are a class of cytochalasan mycotoxins produced by various fungi. Research into this family of natural products has revealed a range of biological effects, with a significant focus on their cytotoxic properties against cancer cell lines. However, the exploration of their antimicrobial potential has been less extensive and often reported as a secondary finding.

Antimicrobial Activity: A General Perspective on Aspochalasins

Studies on various aspochalasin derivatives have indicated weak to moderate antibacterial activity, primarily against Gram-positive bacteria. For instance, a study investigating a new cyclic aspochalasin, an isomer of aspochalasin H, along with nine other known fungal metabolites, reported that some of these compounds displayed moderate activity against Gram-positive bacteria. However, Aspochalasin I was not among the compounds tested in this particular study.

Another research paper detailed the isolation of Aspochalasins I, J, and K and confirmed their weak to moderate cytotoxicity against several human cancer cell lines. Unfortunately, this study did not include an evaluation of their antimicrobial activity.

A comprehensive review of the aspochalasin family of compounds suggests that their biological activities are highly dependent on their specific chemical structures. While some members of this class exhibit antimicrobial properties, the precise mechanism of action remains largely unelucidated, with some evidence pointing towards the inhibition of actin polymerization.

Cytotoxicity of this compound

The available data on the cytotoxicity of this compound is primarily focused on its effects on cancerous cell lines. As mentioned, this compound, along with its close analogs J and K, has demonstrated weak to moderate cytotoxicity against various cancer cell lines. There is a lack of publicly available data on the cytotoxic effects of this compound on non-cancerous mammalian cell lines, which is a critical piece of information for assessing its selective toxicity and therapeutic potential as an antimicrobial agent.

Future Outlook and Research Directions

The limited available data suggests that the antimicrobial potential of this compound remains an underexplored area of research. To fully understand its applicability in antimicrobial drug development, further investigation is imperative. Key areas for future research would include:

-

Systematic screening of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

-

In-depth studies to elucidate the specific mechanism of antimicrobial action , including its effects on microbial cell membranes, DNA replication, protein synthesis, and other essential cellular processes.

-

Evaluation of the cytotoxicity of this compound against a range of non-cancerous mammalian cell lines to establish its therapeutic index and potential for safe in vivo application.

The following sections would typically contain detailed application notes, experimental protocols, and data visualizations. However, due to the lack of specific quantitative data and mechanistic studies for this compound in the context of antimicrobial research, these sections cannot be populated at this time. Researchers are encouraged to pursue primary research to fill these knowledge gaps.

Hypothetical Experimental Workflow for Antimicrobial Screening

Should a researcher wish to investigate the antimicrobial properties of this compound, a general workflow could be proposed. This is a hypothetical workflow and would need to be adapted based on specific experimental goals and available resources.

Caption: A hypothetical workflow for the antimicrobial evaluation of this compound.

Application Notes and Protocols for the Experimental Use of Aspochalasin I in NCI-H460 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Aspochalasin I, a cytochalasan-class mycotoxin, on the NCI-H460 human non-small cell lung cancer cell line. The following sections detail the methodologies for assessing cell viability, apoptosis, cell cycle progression, and protein expression, along with illustrative data and potential signaling pathways.

Introduction to this compound and NCI-H460 Cells